Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Palladium-catalyzed cross-coupling Bond dissociation energy Oxidative addition kinetics

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1154591-60-2; molecular formula C₆H₅BrN₄; molecular weight 213.03) is a halogenated nitrogen-bridgehead heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine family. The compound features a bromine atom at the 7-position and a methyl group at the 5-position of the fused bicyclic core.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
Cat. No. B12430263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)Br
InChIInChI=1S/C6H5BrN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3
InChIKeyYAPOULIAAODULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1154591-60-2): Procurement-Relevant Identity and Position in Triazolopyrimidine Chemical Space


7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1154591-60-2; molecular formula C₆H₅BrN₄; molecular weight 213.03) is a halogenated nitrogen-bridgehead heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine family . The compound features a bromine atom at the 7-position and a methyl group at the 5-position of the fused bicyclic core. This specific substitution pattern distinguishes it from the 7-chloro analog (CAS 24415-66-5, MW 168.59), the 6-bromo-5-methyl positional isomer (CAS 89581-42-0), and the 7-bromo analog lacking the 5-methyl group (CAS 120633-31-0, MW 199.01) [1]. The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in inhibitors of CDK2, BRD4, tubulin polymerization, and LSD1, as well as in anti-tubercular and anti-bacterial agents [2][3].

Why 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Its 7-Chloro or 6-Bromo Isomers in Synthesis-First Workflows


Generic substitution among triazolopyrimidine halogenated analogs fails because the position and identity of the halogen atom govern both the reactivity profile in cross-coupling reactions and the downstream biological target engagement of derived products. The C–Br bond at the 7-position is intrinsically more reactive toward oxidative addition in palladium-catalyzed cross-coupling than the C–Cl bond of the 7-chloro analog, with C–Cl bond dissociation energies being on average 7.55 ± 0.42 kcal/mol higher than C–Br BDEs in heterocyclic systems [1][2]. Conversely, relocating bromine from the 7-position to the 6-position (as in CAS 89581-42-0) yields a regioisomer that undergoes microwave-assisted Suzuki coupling to access 6-fluoroaryl derivatives with anti-tubercular profiles, whereas the 7-bromo substitution pattern is the entry point for 7-aryl/heteroaryl derivatives targeting tubulin, BRD4, and CDK2 [3][4]. Removal of the 5-methyl group (as in CAS 120633-31-0) alters both the steric environment and metabolic stability of derived compounds, as the 5-methyl group is a conserved feature in multiple bioactive series [5]. The quantitative evidence below demonstrates that these structural differences translate into measurable, consequential differentiation for scientific procurement decisions.

Quantitative Differentiation Evidence for 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Versus Closest Analogs


C–Br Versus C–Cl Bond Dissociation Energy: Intrinsic Cross-Coupling Reactivity Advantage Over the 7-Chloro Analog

The C–Br bond in 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is thermodynamically weaker than the C–Cl bond in its 7-chloro counterpart. In halo-heterocyclic systems, C–Cl bond dissociation energies (BDEs) are on average 7.55 ± 0.42 kcal/mol (approximately 31.6 ± 1.8 kJ/mol) higher than C–Br BDEs [1]. This BDE difference translates directly into faster oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki and Sonogashira cross-coupling reactions. The 7-chloro-5-methyl analog has been demonstrated to undergo Suzuki–Miyaura coupling with arylboronic acids under optimized conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 105 °C, 24 h) to yield 7-aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines in isolated yields ranging from 32% to 81% depending on the boronic acid electronic character [2]. Sonogashira coupling on the same 7-chloro substrate proceeds in 53–81% isolated yield [2]. The 7-bromo compound is expected to achieve comparable or higher yields under milder conditions (lower temperature, shorter reaction time, or reduced catalyst loading) due to the lower C–Br BDE, consistent with the well-established reactivity order Ar–I > Ar–Br > Ar–Cl in Pd-catalyzed cross-coupling [1].

Palladium-catalyzed cross-coupling Bond dissociation energy Oxidative addition kinetics

Regiochemical Differentiation: 7-Bromo Versus 6-Bromo-5-methyl Positional Isomer Dictates Divergent Biological Target Profiles

The position of the bromine atom on the triazolopyrimidine scaffold is a critical determinant of the biological activity profile of derived compounds. The 6-bromo-5-methyl isomer (CAS 89581-42-0) has been employed in microwave-assisted Suzuki couplings to generate 6-fluoroaryl-[1,2,4]triazolo[1,5-a]pyrimidines that were evaluated for antibacterial activity against Mycobacterium tuberculosis H37Rv and Neisseria gonorrhoeae ATCC 49226 [1]. In contrast, the 7-bromo-5-methyl substitution pattern (the target compound) is the entry point for synthesizing 7-aryl/heteroaryl derivatives that engage entirely different therapeutic targets. Specifically, 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine compound 5e (accessible via Suzuki coupling at the 7-position) displayed low nanomolar antiproliferative efficacy on HeLa cells, 166-fold higher than the lead analogue, and inhibited tubulin polymerization 3-fold more potently than the positive control CA-4 [2]. Furthermore, the 5-methyl-triazolopyrimidine scaffold with 7-substitution is co-crystallized in the first bromodomain of human BRD4 (PDB 4MEN, resolution 1.81 Å), validating this substitution pattern for bromodomain inhibitor development [3]. The triazolo[1,5-a]pyrimidine scaffold with 7-amino substitution has also yielded CDK2 inhibitors with IC₅₀ values of 120 nM and 167-fold selectivity over GSK-3β [4]. Thus, the same core with different bromine regiochemistry leads to compounds addressing fundamentally different biological target classes.

Regioselective synthesis Kinase inhibition Bromodomain inhibition Antibacterial

Molecular Weight and Physicochemical Parameter Differentiation Versus the 7-Chloro and 7-Desmethyl Analogs

The molecular weight (MW) and halogen identity impart measurable differences in physicochemical properties relevant to downstream lead optimization. 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a molecular weight of 213.03 g/mol, which is 44.44 g/mol higher (26.4% increase) than the 7-chloro analog (C₆H₅ClN₄, MW 168.59 g/mol) and 14.02 g/mol higher than the 7-bromo analog lacking the 5-methyl group (C₅H₃BrN₄, MW 199.01 g/mol) . Bromine contributes significantly greater atomic mass (79.90) and van der Waals radius (1.85 Å) compared to chlorine (35.45; 1.75 Å), while the methyl group at the 5-position adds hydrophobicity and steric bulk relative to the des-methyl analog. These differences affect calculated logP, polar surface area, and hydrogen-bond acceptor counts of final compounds. In the CDK2 inhibitor series, the presence of a 5-methyl group was critical for achieving both potency (IC₅₀ 120 nM) and kinase selectivity (167-fold over GSK-3β) [1]. The 5-methyl group also appears as a conserved feature in the BRD4 co-crystal ligand (PDB 4MEN), where it occupies a hydrophobic pocket in the bromodomain [2].

Physicochemical properties Lipophilicity Molecular weight Lead optimization

Cross-Coupling Efficiency Benchmark: 7-Chloro Analog Suzuki and Sonogashira Yields as a Quantitative Baseline for Expected Bromo Analog Performance

Published data for the 7-chloro-5-methyl analog provide a rigorous quantitative baseline for cross-coupling efficiency that the 7-bromo compound should equal or exceed. Under optimized Suzuki conditions [Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (2.0 equiv.), dioxane/water (4:1), 105 °C, 24 h], the 7-chloro substrate reacted with diverse arylboronic acids to give isolated yields of 81% (p-methoxyphenyl), 72% (p-tolyl), 70% (p-cyanophenyl), 65% (phenyl), 63% (3,4-dimethoxyphenyl), 51% (p-trifluoromethoxyphenyl), 46% (2-thienyl), and 32% (3-pyridyl) [1]. Sonogashira coupling with terminal alkynes [Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), DMF/Et₃N, reflux, 1.5 h] gave yields of 81% (phenylethynyl), 65% (4-methylphenylethynyl), and 53% (4-nitrophenylethynyl) [1]. The 7-bromo analog, by virtue of the weaker C–Br bond, is expected to achieve comparable or superior yields under these or milder conditions (shorter time, lower temperature, or reduced catalyst loading). The synthetic route to the 7-chloro intermediate proceeds via condensation of 2-aminotriazole with ethyl acetoacetate (83% yield) followed by POCl₃ chlorination (65% yield), giving an overall two-step yield of approximately 54% [1]. The corresponding 7-bromo intermediate can be accessed via analogous bromination strategies, providing a comparable synthetic entry point.

Suzuki-Miyaura coupling Sonogashira coupling Synthetic methodology Yield optimization

Orthogonal Selectivity Advantage: 7-Bromo-5-methyl Versus Dihalogenated 6-Bromo-7-chloro-5-methyl Analog for Sequential Functionalization

A key practical advantage of 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine over dihalogenated analogs such as 6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the avoidance of chemoselectivity challenges in sequential cross-coupling. The dihalogenated analog contains two different halogens at adjacent positions (6-Br and 7-Cl), requiring careful control of reaction conditions to achieve selective mono-functionalization. The literature on triazolopyrimidine halogen reactivity establishes that selective removal of chlorine from the 7-position can be achieved using Zn/Cu couple in AcOH/MeOH/THF, while bromine at the 6-position remains intact [1]. However, this adds an additional synthetic step and requires orthogonal protection/deprotection strategies. In contrast, 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine presents a single reactive halogen handle at the 7-position, eliminating chemoselectivity concerns entirely. The methyl group at the 5-position is chemically inert under standard cross-coupling conditions, and the triazole ring does not compete for palladium insertion under the conditions described by Loubidi et al. [2]. This single-halogen design simplifies reaction planning, reduces byproduct formation, and improves overall yield in library synthesis compared to dihalogenated intermediates where mono- vs. bis-coupling product mixtures must be separated.

Chemoselectivity Sequential functionalization Orthogonal reactivity Halogen selectivity

Validated Application Scenarios Where 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Provides Demonstrable Procurement Value


Medicinal Chemistry: Synthesis of 2,7-Diaryl-triazolo[1,5-a]pyrimidine Tubulin Polymerization Inhibitors for Oncology Programs

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine serves as the key intermediate for constructing 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine tubulin polymerization inhibitors, a compound class exemplified by derivative 5e, which displayed low nanomolar antiproliferative efficacy on HeLa cells (166-fold improvement over the lead analogue) and inhibited tubulin polymerization 3-fold more potently than combretastatin A-4 (CA-4) [1]. The 7-bromo handle enables Suzuki coupling with diverse arylboronic acids to introduce the critical 7-aryl pharmacophore, while the 5-methyl group is retained as a metabolically stabilizing substituent. This scaffold has been validated as a colchicine-site tubulin inhibitor with demonstrated G2/M cell cycle arrest and apoptosis induction via PARP cleavage [1]. The specific 7-bromo-5-methyl substitution pattern is required because the 7-aryl group directly engages the colchicine binding pocket, and SAR studies confirm that removal of the 5-methyl group significantly reduces potency [1].

Chemical Biology: Generation of BRD4 Bromodomain Chemical Probes via Suzuki Diversification at the 7-Position

The 5-methyl-triazolopyrimidine scaffold has been co-crystallized in the first bromodomain (BD1) of human BRD4 at 1.81 Å resolution (PDB 4MEN), validating the 7-substituted-5-methyl substitution pattern for BRD4 inhibitor development [2]. 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine provides a direct synthetic entry point for generating focused libraries of 7-aryl and 7-heteroaryl BRD4 ligands via Suzuki–Miyaura coupling. The 5-methyl group occupies a hydrophobic sub-pocket within the acetyl-lysine binding site, while the 7-substituent can be varied to explore vectors extending toward the ZA channel or the WPF shelf of the bromodomain [2]. This application requires the specific 7-bromo-5-methyl regioisomer, as the 6-bromo isomer would direct substituents into a different region of the binding pocket incompatible with BRD4 engagement.

Kinase Drug Discovery: CDK2 Inhibitor Lead Generation Leveraging the Triazolo[1,5-a]pyrimidine Privileged Scaffold

The triazolo[1,5-a]pyrimidine core with 7-substitution has been established as a validated CDK2 inhibitor scaffold through protein structure-guided design, with lead compounds achieving CDK2 IC₅₀ values of 120 nM and 167-fold selectivity over GSK-3β [3]. The co-crystal structure of a brominated triazolopyrimidine inhibitor bound to human CDK2 (PDB 2C69) revealed a halogen bond between the bromine atom and the backbone nitrogen of Glu12, highlighting the specific contribution of bromine to binding affinity [3]. 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be used to generate 7-amino, 7-aryl, and 7-heteroaryl CDK2 inhibitor candidates via nucleophilic aromatic substitution or cross-coupling at the 7-position. The 7-chloro analog would show reduced reactivity under similar conditions due to the higher C–Cl bond dissociation energy [4], potentially requiring harsher conditions that could compromise yields or functional group tolerance.

Parallel Library Synthesis: Efficient Late-Stage Diversification Using a Single Reactive Halogen Handle

For high-throughput medicinal chemistry and parallel synthesis workflows, 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine offers a decisive advantage over dihalogenated competitors such as 6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The single C–Br handle eliminates chemoselectivity concerns entirely, enabling one-step Suzuki or Sonogashira diversification without the risk of mono- vs. bis-coupling product mixtures [5]. The published Suzuki coupling protocol for the 7-chloro analog [Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 105 °C, 24 h] serves as a validated starting point for reaction optimization with the more reactive 7-bromo substrate, with anticipated opportunities for shortening reaction times or reducing catalyst loading [5]. The 5-methyl group remains chemically inert throughout, serving as a built-in metabolic stabilizer in final compounds, consistent with its conserved presence across multiple bioactive triazolopyrimidine series [1][2][3]. This combination of single-halogen simplicity and scaffold validation across diverse target classes makes the compound an efficient procurement choice for multi-target library synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.